molecular formula C14H22FNO4 B2916373 (3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid CAS No. 2580113-60-4

(3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid

Cat. No.: B2916373
CAS No.: 2580113-60-4
M. Wt: 287.331
InChI Key: ZHZUZIPWMXCVRX-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired stereochemistry and functional groups. Common steps may include:

    Formation of the hexahydroisoindole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluoro group: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection and deprotection steps: Protecting groups such as tert-butoxycarbonyl (Boc) are used to protect functional groups during intermediate steps.

    Final deprotection and purification: The final compound is obtained by removing protecting groups and purifying the product using techniques like chromatography.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of hexahydroisoindole compounds have shown promise in treating various diseases. This compound could be investigated for its therapeutic potential in areas like oncology, neurology, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroisoindole derivatives: Compounds with similar core structures but different substituents.

    Fluorinated organic compounds: Molecules containing fluorine atoms, which often exhibit unique biological properties.

Uniqueness

The uniqueness of (3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid lies in its specific stereochemistry and functional groups

Properties

IUPAC Name

(3aS,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO4/c1-12(2,3)20-11(19)16-8-13(10(17)18)6-4-5-7-14(13,15)9-16/h4-9H2,1-3H3,(H,17,18)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZUZIPWMXCVRX-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCCCC2(C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(CCCC[C@@]2(C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.